molecular formula C11H10N2O B1453765 3-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde CAS No. 1247701-41-2

3-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B1453765
CAS No.: 1247701-41-2
M. Wt: 186.21 g/mol
InChI Key: RVNXXZWAXRPCEI-UHFFFAOYSA-N
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Description

3-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a 3-methyl and a 1H-pyrazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde typically involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This reaction is efficient and can tolerate various functional groups and sterically hindered substrates.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Formation of 3-Methyl-4-(1H-pyrazol-1-yl)benzoic acid.

    Reduction: Formation of 3-Methyl-4-(1H-pyrazol-1-yl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to fit well in the active site of certain enzymes, leading to inhibition of their activity . This interaction is characterized by strong hydrophobic interactions and lower binding free energy, which contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde is unique due to the specific positioning of the methyl and pyrazolyl groups on the benzaldehyde ring

Properties

IUPAC Name

3-methyl-4-pyrazol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-7-10(8-14)3-4-11(9)13-6-2-5-12-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNXXZWAXRPCEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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